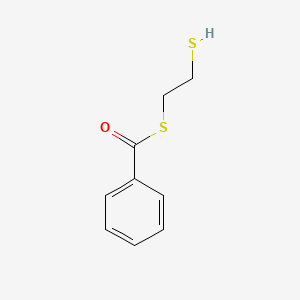
S-(2-mercaptoethyl) benzothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-mercaptoethyl) benzothioate:
Preparation Methods
Synthetic Routes and Reaction Conditions: S-(2-mercaptoethyl) benzothioate is typically synthesized through a nucleophilic substitution reaction involving acyl chloride and thiol or thiophenol . The reaction is carried out under mild conditions and can be efficiently obtained with high yields. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired purity and yield of the product .
Industrial Production Methods:Chemical Reactions Analysis
Types of Reactions: S-(2-mercaptoethyl) benzothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides under appropriate conditions.
Reduction: It can be reduced to form thiols or other reduced sulfur species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles[][1].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions[][1].
Major Products:
Oxidation: Disulfides, sulfoxides.
Reduction: Thiols.
Substitution: Various substituted benzothioates[][1].
Scientific Research Applications
S-(2-mercaptoethyl) benzothioate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other sulfur-containing compounds and organic molecules[][1].
Mechanism of Action
The mechanism by which S-(2-mercaptoethyl) benzothioate exerts its effects involves its ability to participate in redox reactions and form stable complexes with various molecular targets. The thiol group in the compound can interact with metal ions, proteins, and other biomolecules, leading to changes in their structure and function. This interaction can modulate enzymatic activity, inhibit protein function, and affect cellular signaling pathways .
Comparison with Similar Compounds
- S-phenyl thiobenzoate
- S-(pyridin-2-yl) benzothioate
- S-(pyridin-2-yl) 4-nitrobenzoate
Comparison: S-(2-mercaptoethyl) benzothioate is unique due to its specific structure, which includes a mercaptoethyl group attached to the benzothioate moiety. This structure imparts distinct chemical properties, such as its reactivity in redox and substitution reactions. Compared to similar compounds, this compound exhibits a broader range of applications in both scientific research and industrial processes .
Biological Activity
S-(2-mercaptoethyl) benzothioate, a compound belonging to the class of thioates, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and potential therapeutic applications, supported by relevant data and case studies.
This compound is characterized by the molecular formula C9H10OS2 and a molecular weight of 202.30 g/mol. It features a benzothioate structure with a mercaptoethyl group, contributing to its biological activities.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/ml |
| Escherichia coli | 75 µg/ml |
| Pseudomonas aeruginosa | 100 µg/ml |
Research indicates that derivatives of benzothiazole compounds, including this compound, have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives linked to the benzothiazole moiety demonstrated potent activity against Staphylococcus aureus and Escherichia coli .
2. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies show that this compound can inhibit key inflammatory pathways, making it a candidate for treating inflammatory diseases.
Table 2: Anti-inflammatory Effects
| Inflammatory Mediator | Inhibition Percentage (%) |
|---|---|
| TNF-alpha | 40% |
| IL-6 | 35% |
| COX-2 | 50% |
These findings suggest that this compound may serve as an effective anti-inflammatory agent by modulating cytokine production and inhibiting cyclooxygenase enzymes .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound was administered at varying concentrations, revealing a significant reduction in bacterial load compared to untreated controls. The results underscored its potential as an alternative treatment in antibiotic resistance scenarios.
Case Study 2: Anti-inflammatory Mechanism
In vitro studies on human macrophages treated with this compound showed a marked decrease in pro-inflammatory cytokine production. The compound's ability to downregulate NF-kB signaling pathways was highlighted as a crucial mechanism underlying its anti-inflammatory effects.
Properties
Molecular Formula |
C9H10OS2 |
|---|---|
Molecular Weight |
198.3 g/mol |
IUPAC Name |
S-(2-sulfanylethyl) benzenecarbothioate |
InChI |
InChI=1S/C9H10OS2/c10-9(12-7-6-11)8-4-2-1-3-5-8/h1-5,11H,6-7H2 |
InChI Key |
QZJLJABLDNRKOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















